

An In-depth Technical Guide to Activity-Based Protein Profiling with FP-Biotin

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Compound of Interest

Compound Name: *FP-Biotin*

Cat. No.: *B027626*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Activity-Based Protein Profiling (ABPP) utilizing the fluorophosphonate-biotin (**FP-Biotin**) probe. It covers the core principles of the technique, detailed experimental protocols, data analysis, and applications in functional proteomics and drug discovery.

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently modify the active sites of enzymes, providing a direct readout of their catalytic activity. This allows for the differentiation between active and inactive enzyme populations, offering valuable insights into enzyme regulation in health and disease.

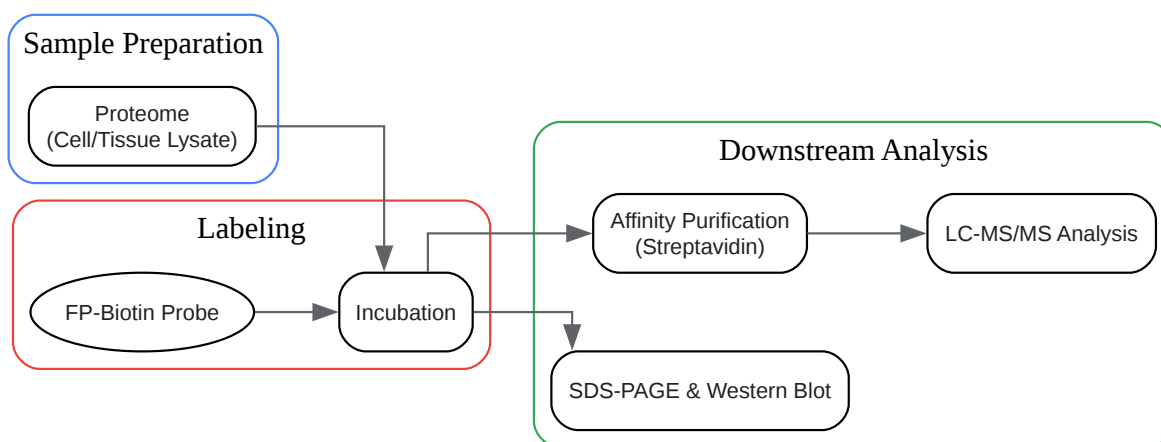
The serine hydrolase superfamily is a large and diverse class of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood clotting, and neurotransmission. The development of broad-spectrum activity-based probes targeting this enzyme class has revolutionized the study of their function and has significant implications for drug development.

The FP-Biotin Probe: A Tool for Profiling Serine Hydrolases

A key tool in the ABPP of serine hydrolases is the fluorophosphonate-biotin (**FP-Biotin**) probe. This probe consists of two key components: a fluorophosphonate (FP) "warhead" and a biotin reporter tag. The FP group is an electrophilic moiety that specifically and irreversibly reacts with the highly conserved catalytic serine nucleophile present in the active site of serine hydrolases. This reaction is activity-dependent, meaning the probe only labels catalytically active enzymes. The biotin tag allows for the subsequent detection and enrichment of probe-labeled proteins using avidin-based affinity chromatography.

Experimental Workflows and Protocols

Successful implementation of **FP-Biotin** ABPP involves a series of well-defined steps, from sample preparation to data analysis. The general workflow is depicted below:



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